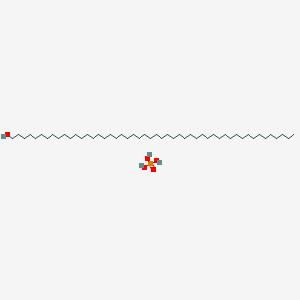

Pentacontan-1-ol;phosphoric acid

Description

Phosphoric acid (H₃PO₄) is a triprotic acid with widespread industrial and chemical applications. It is produced via the oxidation of elemental phosphorus and is standardized for industrial use, including electroplating, metal polishing, and phosphate fertilizer production . With a molecular weight of 97.99 g/mol, it is corrosive and highly soluble in water. Its chemical structure consists of a central phosphorus atom bonded to four oxygen atoms and three hydroxyl groups, enabling its reactivity in acid-base reactions and esterification processes .

Available literature focuses on phosphoric acid and its analogs, which will form the basis of this comparison.

Properties

CAS No. |

225787-33-7 |

|---|---|

Molecular Formula |

C50H105O5P |

Molecular Weight |

817.3 g/mol |

IUPAC Name |

pentacontan-1-ol;phosphoric acid |

InChI |

InChI=1S/C50H102O.H3O4P/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27-28-29-30-31-32-33-34-35-36-37-38-39-40-41-42-43-44-45-46-47-48-49-50-51;1-5(2,3)4/h51H,2-50H2,1H3;(H3,1,2,3,4) |

InChI Key |

WSAWGXSQUUNXQG-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCO.OP(=O)(O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of pentacontan-1-ol typically involves the reduction of the corresponding fatty acid or ester. This can be achieved through catalytic hydrogenation or other reduction methods . Phosphoric acid is commonly produced by the reaction of sulfuric acid with phosphate rock, resulting in the formation of phosphoric acid and calcium sulfate .

Industrial Production Methods

Industrial production of pentacontan-1-ol involves large-scale hydrogenation processes, often using metal catalysts such as nickel or palladium. Phosphoric acid is produced industrially through the wet process, which involves the digestion of phosphate rock with sulfuric acid, followed by filtration and concentration .

Chemical Reactions Analysis

Types of Reactions

Pentacontan-1-ol;phosphoric acid undergoes various chemical reactions, including:

Oxidation: The alcohol group in pentacontan-1-ol can be oxidized to form the corresponding aldehyde or carboxylic acid.

Esterification: The hydroxyl group of pentacontan-1-ol can react with phosphoric acid to form esters.

Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and acid catalysts like sulfuric acid for esterification .

Major Products

The major products formed from these reactions include pentacontanoic acid (from oxidation), pentacontyl phosphate (from esterification), and various substituted derivatives (from substitution reactions) .

Scientific Research Applications

Pentacontan-1-ol;phosphoric acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of pentacontan-1-ol;phosphoric acid involves its interaction with various molecular targets and pathways. The hydroxyl group of pentacontan-1-ol can form hydrogen bonds with biological molecules, affecting their structure and function. Phosphoric acid can act as a proton donor, participating in acid-base reactions and influencing biochemical pathways .

Comparison with Similar Compounds

Phosphoric Acid vs. Deep Eutectic Solvents (DES)

In electrochemical polishing, phosphoric acid is compared with a DES composed of ethylene glycol and choline chloride (2:1 ratio). Key findings include:

| Parameter | Phosphoric Acid | Deep Eutectic Solvent |

|---|---|---|

| Smoothing Efficiency | 85–90% | 91.1 ± 1.5% |

| Surface Finish Quality | Moderate | Superior |

| Environmental Impact | High acidity | Eco-friendly |

The DES outperforms phosphoric acid in surface smoothing due to its lower volatility and controlled ion transport, reducing surface roughness in copper electropolishing .

Phosphoric Acid vs. Bromelain Enzyme and Polyacrylic Acid in Dentistry

Phosphoric acid (37% concentration) is commonly used to etch dentin for dental adhesives. However, studies show:

| Treatment | Microleakage Reduction | Hybrid Layer Strength |

|---|---|---|

| Phosphoric Acid | Insignificant | Weak (protein dissolution) |

| Bromelain Enzyme | Significant | Strong (collagen removal) |

| Polyacrylic Acid | Moderate | Intermediate |

Bromelain removes collagen more effectively, enhancing resin penetration and bond strength, whereas phosphoric acid alone fails to reduce microleakage significantly .

Phosphoric Acid vs. Polyphosphoric Acid

Phosphoric acid (H₃PO₄) and polyphosphoric acid (mixture of H₃PO₄ polymers) differ structurally and functionally:

| Property | Phosphoric Acid | Polyphosphoric Acid |

|---|---|---|

| Formula | H₃PO₄ | Mixture of H₄P₂O₇, H₅P₃O₁₀ |

| Acidity Strength | Moderate | Stronger |

| Application | Fertilizers, food additives | Polymer synthesis, catalysis |

Polyphosphoric acid’s extended chain structure enhances its dehydrating capacity, making it preferable in organic synthesis .

Phosphoric Acid vs. Fluorinated Alternatives

Phosphoric acid derivatives, such as fluorotelomer-alcohol phosphates (e.g., [1189052-95-6]), are compared in industrial applications. Fluorinated compounds exhibit higher thermal stability but pose environmental risks due to persistence and toxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.